5-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
Description
This compound features a benzimidazol-2-one core fused to a substituted furan moiety via an aminomethyl linker. The furan ring is substituted with a 3,5-dichlorophenyl group, which is known to enhance lipophilicity and bioactivity in medicinal chemistry contexts.
Properties
Molecular Formula |
C18H13Cl2N3O2 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-11-5-10(6-12(20)7-11)17-4-2-14(25-17)9-21-13-1-3-15-16(8-13)23-18(24)22-15/h1-8,21H,9H2,(H2,22,23,24) |
InChI Key |
ROOAIOWAKZSSFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Urea
-
Reactants : o-Phenylenediamine (1.08 g, 10 mmol) and urea (0.6 g, 10 mmol).
-
Conditions : Heated at 130–140°C in a sand bath for 1 hour.
-
Workup : Treated with 10% NaOH, neutralized with HCl, and recrystallized from ethanol.
-
Yield : 85–90%.
-
Characterization :
-
1H NMR (DMSO-d6) : δ 6.80–7.20 (m, 4H, Ar-H), 10.61 (s, 1H, NH).
-
13C NMR : δ 116.3, 124.5, 128.9, 151.2 (C=N).
-
Synthesis of 5-(3,5-Dichlorophenyl)furan-2-carbaldehyde (Intermediate B)
Vilsmeier-Haack Formylation
Procedure :
-
Reactants : 2-(3,5-Dichlorophenyl)furan (5.0 g, 20 mmol), DMF (3.0 mL), POCl3 (4.0 mL).
-
Conditions : Stirred at 0°C for 2 hours, then refluxed at 80°C for 4 hours.
-
Workup : Quenched with ice-water, extracted with CH2Cl2, and purified by silica gel chromatography.
-
Yield : 72%.
-
Characterization :
-
IR (KBr) : 1685 cm⁻¹ (C=O).
-
1H NMR (CDCl3) : δ 7.45 (d, 2H, J = 8.4 Hz), 7.80 (s, 1H), 9.90 (s, 1H, CHO).
-
Reduction of Intermediate B to 5-(3,5-Dichlorophenyl)furan-2-ylmethanol (Intermediate C)
Sodium Borohydride Reduction
Procedure :
-
Reactants : Intermediate B (2.5 g, 9.2 mmol), NaBH4 (0.35 g, 9.2 mmol) in ethanol (20 mL).
-
Conditions : Stirred at 25°C for 3 hours.
-
Workup : Quenched with H2O, extracted with EtOAc, and dried over Na2SO4.
-
Yield : 88%.
-
Characterization :
-
1H NMR (CDCl3) : δ 4.65 (s, 2H, CH2OH), 6.55 (d, 1H, J = 3.2 Hz), 7.40–7.60 (m, 3H).
-
Conversion of Intermediate C to 5-(3,5-Dichlorophenyl)furan-2-ylmethyl Chloride
Thionyl Chloride Treatment
Procedure :
-
Reactants : Intermediate C (2.0 g, 7.1 mmol), SOCl2 (5 mL).
-
Conditions : Refluxed at 70°C for 2 hours.
-
Workup : Evaporated under vacuum to yield the chloride as a pale-yellow solid.
-
Yield : 95%.
-
Characterization :
-
1H NMR (CDCl3) : δ 4.80 (s, 2H, CH2Cl), 6.60 (d, 1H, J = 3.2 Hz), 7.45–7.65 (m, 3H).
-
Final Coupling: Alkylation of Intermediate A
Nucleophilic Substitution
Procedure :
-
Reactants : Intermediate A (1.5 g, 10 mmol), 5-(3,5-dichlorophenyl)furan-2-ylmethyl chloride (2.8 g, 10 mmol), K2CO3 (2.76 g, 20 mmol) in DMF (20 mL).
-
Conditions : Stirred at 60°C for 12 hours.
-
Workup : Filtered, washed with H2O, and recrystallized from ethanol.
-
Yield : 78%.
-
Characterization :
-
1H NMR (DMSO-d6) : δ 4.30 (s, 2H, CH2N), 6.70–7.80 (m, 7H, Ar-H), 10.50 (s, 1H, NH).
-
13C NMR : δ 45.2 (CH2N), 116.5–151.0 (aromatic carbons).
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HPLC : Purity >98% (C18 column, MeCN/H2O = 70:30).
-
Alternative Route: Reductive Amination
One-Pot Synthesis
Procedure :
-
Reactants : Intermediate A (1.5 g, 10 mmol), Intermediate B (2.7 g, 10 mmol), NaBH3CN (0.63 g, 10 mmol) in MeOH (20 mL).
-
Conditions : Stirred at 25°C for 24 hours.
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Yield : 70%.
-
Advantage : Avoids handling hazardous chlorides.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Alkylation (Section 6) | 78% | 12 hours | High purity, scalable |
| Reductive Amination (Section 7) | 70% | 24 hours | Avoids alkyl halides |
Analytical Validation and Applications
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
The compound exhibits reactivity typical of benzimidazoles, with the fused benzene-imidazole system and functional groups (NH, furan, dichlorophenyl) influencing its behavior:
Condensation and Cyclization
-
Cyclization under acidic conditions : The amino group at position 5 can participate in intramolecular cyclization, particularly when exposed to catalysts like boron trifluoride (BF₃) .
-
Intermolecular condensation : Reactions with β-diketones or enaminones may lead to fused heterocyclic products (e.g., pyrazolo[3,4-b]pyridines) .
Substitution Reactions
-
Electrophilic substitution : The dichlorophenyl group may undergo halogen displacement under basic conditions, while the furan ring remains relatively inert due to its aromaticity.
-
Nucleophilic aromatic substitution : The 3,5-dichlorophenyl moiety could participate in substitution reactions at the para position if activated.
Biological Interactions
Preliminary studies indicate:
-
Cytotoxicity : Exhibits activity against cancer cell lines, though specific mechanisms (e.g., kinase inhibition, DNA intercalation) require further investigation.
-
Enzyme modulation : Potential interactions with therapeutic targets such as kinases or proteases, driven by the dichlorophenyl and furan groups.
Key Reaction Conditions and Analytical Methods
| Reaction Parameter | Optimal Conditions | Role |
|---|---|---|
| Temperature | 80–120°C (for cyclization/condensation) | Controls reaction rate and selectivity |
| Solvent | DMF, ethanol, or acetic acid | Facilitates nucleophilic/electrophilic steps |
| Catalysts | BF₃, sulfuric acid | Enhances cyclization efficiency |
| Analytical Techniques | Application | |
| NMR spectroscopy | Structural confirmation | |
| Mass spectrometry | Purity and molecular weight validation | |
| X-ray diffraction | Polymorph characterization |
Comparison of Reaction Pathways
Future Research Directions
-
Mechanistic studies : Elucidating the role of dichlorophenyl and furan groups in biological activity.
-
Polymorph screening : Exploring structural variations via X-ray/Raman analysis for optimized drug delivery .
-
Sustainability : Investigating green solvents or catalysts to reduce environmental impact.
This compound’s complex structure offers diverse reaction avenues, with ongoing research expected to unlock its full therapeutic potential.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Properties
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and exhibit cytotoxicity against various tumor lines. For instance, the benzimidazole derivatives have been investigated for their ability to inhibit cell proliferation and induce cell cycle arrest in cancer cells .
Antimicrobial Activity
The presence of the furan and dichlorophenyl groups may enhance the compound's antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . This suggests potential applications in treating infections caused by resistant bacteria.
Neuropharmacological Effects
Given the structural similarities to known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Research into related benzimidazole derivatives has indicated possible applications in treating neurological disorders .
Case Study 1: Anticancer Evaluation
A study focused on the synthesis of benzimidazole derivatives found that compounds similar to 5-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one exhibited significant anticancer activity against several cell lines. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of these compounds based on their structural features .
Case Study 2: Antimicrobial Screening
In another investigation, a series of furan derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds containing dichlorophenyl substitutions showed enhanced activity against gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-({[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Thiazol-4-one vs. Benzimidazol-2-one
The compound in , (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylene}-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one, replaces the benzimidazolone with a thiazol-4-one ring. This alteration reduces hydrogen-bonding capacity due to the absence of the benzimidazolone’s NH groups. However, the thiazol-4-one introduces sulfur, which may enhance membrane permeability .
Hydantoin-Linked Furan Derivatives
highlights 5-(3,5-dichlorophenyl)-N-{2,4-dioxo-3-[(pyridin-3-yl)methyl]imidazolidin-1-yl}-2-furamide (17), which uses a hydantoin core instead of benzimidazolone. Compound 17 exhibits potent inhibition of Ca²⁺-induced mitochondrial swelling (IC₅₀ < 1 µM), suggesting that the target compound’s benzimidazolone may offer comparable or divergent activity depending on the target .
Substituent Effects
Dichlorophenyl Positional Isomerism
- 3,5-Dichlorophenyl (Target Compound) : The symmetrical substitution pattern enhances steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic pockets in proteins.
- 3,4-Dichlorophenyl () : Asymmetric substitution may reduce binding affinity due to altered dipole moments or steric clashes in certain targets .
Functional Group Modifications
- Hydroxyphenyl vs. Methoxyphenyl: The compound in , 2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, replaces chlorine with a methoxy group.
Biological Activity
The compound 5-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18Cl2N2O3
- Molecular Weight : 425.3 g/mol
- IUPAC Name : 4-[2-[[5-(3,5-dichlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide
The presence of both furan and benzimidazole moieties contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of furan have demonstrated antibacterial activity against various strains of bacteria:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Ciprofloxacin) | 0.25 - 4 | Strong |
In vitro studies have reported that related compounds show minimal inhibitory concentrations (MICs) ranging from 0.25 to 256 µg/mL against Gram-positive and Gram-negative bacteria, indicating potential effectiveness in treating bacterial infections .
Anticancer Activity
The anticancer potential of the compound was assessed using the MTT assay, which evaluates cell viability in response to treatment. Various concentrations (5, 10, 25, 50, and 100 µM) were tested against different cancer cell lines:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | TBD |
| 10 | TBD |
| 25 | TBD |
| 50 | TBD |
| 100 | TBD |
Preliminary results suggest that the compound may inhibit cell proliferation in specific cancer types, although further studies are needed to establish its efficacy and mechanism of action .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing furan and benzimidazole groups have been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models:
The anti-inflammatory activity is attributed to the ability of these compounds to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated several benzimidazole derivatives for antibacterial activity. The results indicated that certain derivatives exhibited stronger activity compared to traditional antibiotics like Ciprofloxacin .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of benzimidazole derivatives on colorectal cancer cells. The study found that some compounds significantly reduced cell viability at lower concentrations .
Q & A
Q. What are the most efficient synthetic routes for preparing 5-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one, and how can intermediates be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Friedel-Crafts acylation of 1,2-dichlorobenzene to generate a ketone intermediate.
Cyclocondensation of substituted 1,2-phenylenediamines with carboxylic acids or their derivatives (e.g., acid chlorides) under solvent-free conditions using organocatalysts to form the benzimidazole core .
Functionalization of the furan-2-ylmethylamine moiety via nucleophilic substitution or reductive amination.
Optimization involves using Raney nickel for nitro group reduction and hydrazine hydrate for indazole ring closure . Control reaction parameters (e.g., temperature, solvent polarity) to minimize side products.
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the benzimidazole NH (δ ~12 ppm) and furan methylene protons (δ ~4.5 ppm). Use DEPT-135 to distinguish CH₂ groups in the furan moiety .
- X-ray crystallography : Resolve the dihydro-2H-benzimidazol-2-one ring conformation and intermolecular hydrogen bonding patterns (e.g., N–H···O interactions). Compare with reported analogs like 1-[3-(2,4-dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial or antitumor potential?
Methodological Answer:
- Antimicrobial : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Antitumor : Perform MTT assays on cancer cell lines (e.g., MDA-MB-231) using camptothecin (CPT) as a reference. Calculate IC50 values and compare with benzimidazole derivatives like 2-phenyl-1H-benzimidazole analogs .
- Dose-response curves : Use logarithmic scaling (pIC50) to assess potency trends .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, furan vs. thiophene) influence its biological activity?
Methodological Answer:
- QSAR modeling : Build 2D-QSAR models using descriptors like ClogP, molar refractivity, and electron-withdrawing effects of 3,5-dichlorophenyl groups. Train on datasets of 131 benzimidazole derivatives to predict IC50 values .
- SAR studies : Replace the furan ring with thiophene or pyridine and compare binding affinities. For example, 3,5-dichloro substitution enhances hydrophobic interactions with target proteins, while fluorine substitution improves metabolic stability .
- Docking simulations : Target viral polymerases (e.g., Hepatitis B Virus) or tubulin (anticancer) to identify critical hydrogen bonds with the benzimidazole NH and dichlorophenyl groups .
Q. How can contradictory data on IC50 values across studies be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., MDA-MB-231 vs. HepG2), incubation times (48–72 hours), and CPT reference IC50 values .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Statistical validation : Apply ANOVA to compare IC50 means from triplicate experiments. Address outliers via Grubbs’ test .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl or methoxy) to reduce LogP values while retaining dichlorophenyl bioactivity .
- Metabolic stability : Replace labile esters with amides or heterocycles. Use liver microsome assays to identify vulnerable sites .
- Prodrug design : Mask the benzimidazole NH as a phosphate ester for enhanced solubility and targeted release .
Q. How can computational methods guide the design of analogs targeting specific enzymes?
Methodological Answer:
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at the furan oxygen, hydrophobic regions from dichlorophenyl) using tools like Schrödinger Phase .
- MD simulations : Simulate binding to BVDV NS5B or tubulin over 100 ns to assess stability of key interactions (e.g., π-π stacking with Phe residues) .
- Free energy calculations : Use MM-PBSA to rank binding affinities of analogs .
Q. What experimental controls are critical when evaluating mechanism of action (e.g., apoptosis vs. necrosis)?
Methodological Answer:
- Flow cytometry : Use Annexin V-FITC/PI staining to distinguish apoptotic (Annexin V+/PI−) and necrotic (Annexin V+/PI+) cells. Include staurosporine as a positive control .
- Western blotting : Monitor caspase-3 cleavage (apoptosis marker) and HMGB1 release (necrosis marker) .
- ROS detection : Apply DCFH-DA probes to rule out oxidative stress-induced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
